

Application Notes and Protocols: Erythrosine Isothiocyanate for Flow Cytometry

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Compound of Interest		
Compound Name:	Erythrosine isothiocyanate	
Cat. No.:	B1205733	Get Quote

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Introduction

Erythrosine, a xanthene dye also known as Red No. 3, is a versatile compound with established applications in biomedical research.[1] While its use as a food coloring agent and a biological stain is well-known, its potential in flow cytometry, particularly in the form of **Erythrosine Isothiocyanate** (EITC), remains a promising yet relatively unexplored area.[2] The isothiocyanate group enables covalent conjugation to primary amines on proteins, making EITC a candidate for creating fluorescent probes for flow cytometry.[3][4]

This document provides detailed application notes and proposed protocols for the use of **Erythrosine Isothiocyanate** in flow cytometry. The information is based on the known properties of Erythrosine and the established principles of isothiocyanate conjugation chemistry, widely used for other fluorochromes like Fluorescein isothiocyanate (FITC).[5][6]

Principle of Detection

Erythrosine B, the parent compound of EITC, functions as a membrane exclusion dye. Viable cells with intact cell membranes exclude the dye, while non-viable cells with compromised membranes allow it to enter and stain intracellular components.[1][7] When conjugated to antibodies or other proteins, EITC can be used to identify and quantify specific cell populations or markers through fluorescence detection on a flow cytometer. The isothiocyanate group forms a stable covalent thiourea bond with primary amine groups on the target biomolecule.[3][4]



Spectral Properties

Understanding the spectral properties of a fluorochrome is critical for successful flow cytometry panel design. Erythrosine has a maximum absorption at approximately 526 nm in water at neutral pH.[8] It can be excited by a blue (488 nm) or yellow/green (561 nm) laser and its emission is expected to be in the orange-red range.

Table 1: Spectral Properties of Erythrosine B and FITC

Property	Erythrosine B	Fluorescein Isothiocyanate (FITC)
Excitation Maximum	~526 nm	~495 nm[9][10]
Emission Maximum	~548 nm (in ethanol)	~519 nm[9][10]
Common Laser Line	Blue (488 nm), Yellow-Green (561 nm)	Blue (488 nm)[6][10]
Common Filter	~585/42 nm (PE) or ~610/20 nm (PE-Texas Red)	~530/30 nm (FITC/GFP)[6]
Molecular Weight	879.86 g/mol (disodium salt)[2]	389.38 g/mol [10]

Note: The exact excitation and emission maxima of EITC-conjugated biomolecules may vary depending on the conjugation ratio and the local chemical environment.

Applications in Flow Cytometry

Based on its properties, EITC can be proposed for the following flow cytometry applications:

- Cell Viability Assessment: As a fluorescent alternative to traditional Erythrosine B or Trypan Blue dye exclusion methods.
- Immunophenotyping: For the identification and enumeration of cell surface or intracellular markers using EITC-conjugated antibodies.
- Protein Labeling: For tracking and analysis of other proteins or molecules of interest.



Experimental Protocols Protocol 1: Cell Viability Assessment using EITC

This protocol describes a method for differentiating live and dead cells using EITC as a fluorescent viability dye.

Materials:

- Erythrosine Isothiocyanate (EITC)
- Dimethyl sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4
- · Cell suspension
- Flow cytometer

Procedure:

- Prepare a 1 mg/mL EITC stock solution: Dissolve EITC in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.
- Prepare cell suspension: Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in cold PBS.
- Prepare EITC working solution: Dilute the EITC stock solution in PBS to a final concentration range of 0.1 - 10 μg/mL. The optimal concentration should be determined empirically.
- Stain cells: Add 1 μ L of the EITC working solution to 100 μ L of the cell suspension.
- Incubate: Incubate the cells for 15-30 minutes at room temperature, protected from light.
- Wash (Optional): Centrifuge the cells at 300-400 x g for 5 minutes and resuspend in 500 μL
 of PBS or flow cytometry staining buffer. This step may reduce background fluorescence.
- Acquire data: Analyze the samples on a flow cytometer, exciting with a blue (488 nm) or yellow-green (561 nm) laser and collecting emission in the appropriate channel (e.g., PE or



PE-Texas Red channel).

Data Analysis:

Live cells will have low fluorescence, while dead cells will exhibit bright fluorescence.

Table 2: Recommended Starting Conditions for EITC Viability Staining

Parameter	Recommended Range
EITC Concentration	0.1 - 10 μg/mL
Incubation Time	15 - 30 minutes
Incubation Temperature	Room Temperature
Cell Concentration	1 x 10^6 cells/mL

Protocol 2: Antibody Conjugation with EITC

This protocol provides a general procedure for conjugating EITC to a primary antibody. The optimal FITC:antibody molar ratio should be determined for each antibody to achieve bright staining with low background.[6]

Materials:

- Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)
- Erythrosine Isothiocyanate (EITC)
- Anhydrous Dimethyl sulfoxide (DMSO)
- 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0
- Desalting column (e.g., Sephadex G-25)
- Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:



- Prepare antibody: Dialyze the antibody against 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0) to ensure the primary amines are deprotonated and reactive. Adjust the antibody concentration to at least 2 mg/mL.[6]
- Prepare EITC solution: Immediately before use, dissolve EITC in anhydrous DMSO to a concentration of 1 mg/mL.
- Conjugation reaction: While gently stirring, add the EITC solution to the antibody solution. A
 starting point is to use a molar ratio of 5-20 moles of EITC for every mole of antibody.
- Incubate: Incubate the reaction mixture for 2 hours at room temperature in the dark with continuous gentle stirring.
- Purify conjugate: Remove unreacted EITC by passing the reaction mixture through a
 desalting column pre-equilibrated with PBS. Collect the colored fractions, which contain the
 EITC-conjugated antibody.
- Determine degree of labeling (Optional): Measure the absorbance of the conjugate at 280 nm and ~530 nm (the absorbance maximum of Erythrosine). The protein concentration and the fluorophore-to-protein (F/P) ratio can be calculated.
- Store conjugate: Store the purified EITC-conjugated antibody at 4°C, protected from light. For long-term storage, add a preservative like sodium azide and store at -20°C.

Protocol 3: Immunophenotyping with EITC-Conjugated Antibodies

This protocol outlines the steps for staining cells with a custom EITC-conjugated antibody for flow cytometry analysis.

Materials:

- EITC-conjugated antibody
- Cell suspension (e.g., peripheral blood mononuclear cells or cultured cells)
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

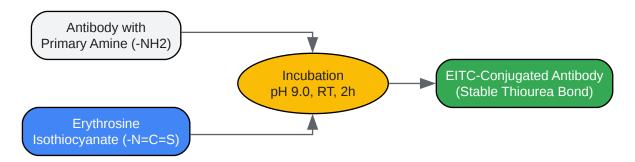


- Fc receptor blocking solution (optional)
- Flow cytometer

Procedure:

- Prepare cell suspension: Prepare a single-cell suspension at a concentration of 1 x 10⁷
 cells/mL in Flow Cytometry Staining Buffer.[11]
- Block Fc receptors (optional): If staining cells with Fc receptors (e.g., immune cells), incubate
 the cells with an Fc blocking solution for 10-15 minutes at 4°C to reduce non-specific
 antibody binding.[12]
- Stain with EITC-conjugated antibody: Add the predetermined optimal amount of EITCconjugated antibody to 100 μL of the cell suspension.
- Incubate: Incubate for 20-30 minutes at 4°C in the dark.[12]
- Wash: Add 2 mL of Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant. Repeat the wash step.
- Resuspend: Resuspend the cell pellet in 500 μL of Flow Cytometry Staining Buffer.
- Acquire data: Analyze the samples on a flow cytometer using the appropriate laser and filter settings for EITC.

Visualizations



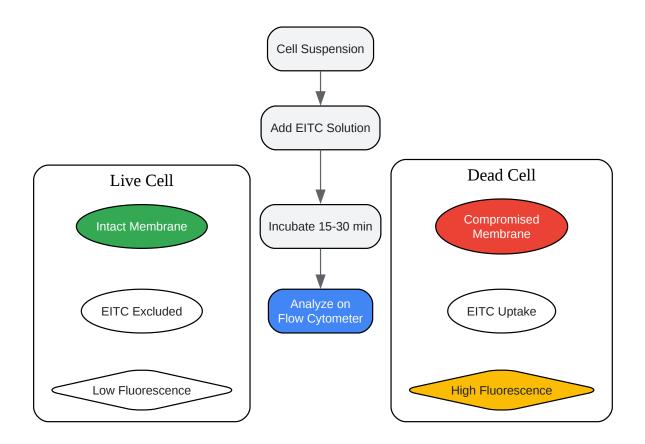
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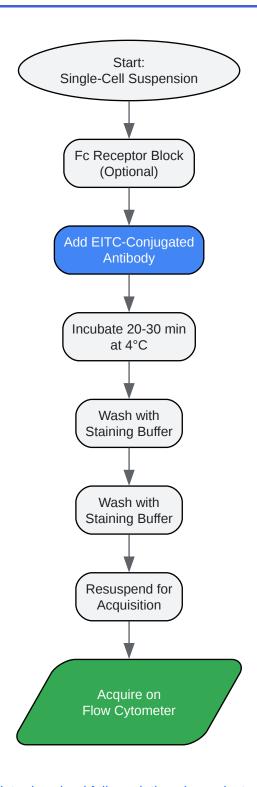


Caption: Covalent conjugation of EITC to an antibody.









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